molecular formula C11H18N4O2 B2891102 3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine CAS No. 1986963-87-4

3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine

Cat. No.: B2891102
CAS No.: 1986963-87-4
M. Wt: 238.291
InChI Key: VUAJEXBAXHEFGD-UHFFFAOYSA-N
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Description

3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of a nitro group at the 3-position and two isopropyl groups attached to the nitrogen atoms at the 6-position of the pyridine ring

Scientific Research Applications

3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine typically involves the nitration of N6,N~6~-di(propan-2-yl)pyridine-2,6-diamine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-amino-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Mechanism of Action

The mechanism of action of 3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-amino-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine:

    3-nitro-N~6~,N~6~-di(ethyl)pyridine-2,6-diamine: Similar structure but with ethyl groups instead of isopropyl groups, affecting its steric and electronic properties.

Uniqueness

3-nitro-N~6~,N~6~-di(propan-2-yl)pyridine-2,6-diamine is unique due to the presence of both the nitro group and the isopropyl groups, which confer distinct reactivity and steric effects. These features make it a valuable compound for specific applications in chemical synthesis and research.

Properties

IUPAC Name

3-nitro-6-N,6-N-di(propan-2-yl)pyridine-2,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-7(2)14(8(3)4)10-6-5-9(15(16)17)11(12)13-10/h5-8H,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAJEXBAXHEFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=NC(=C(C=C1)[N+](=O)[O-])N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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